

Using Lomofungin to Study RNA Synthesis in Saccharomyces cerevisiae: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Lomofungin	
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Introduction

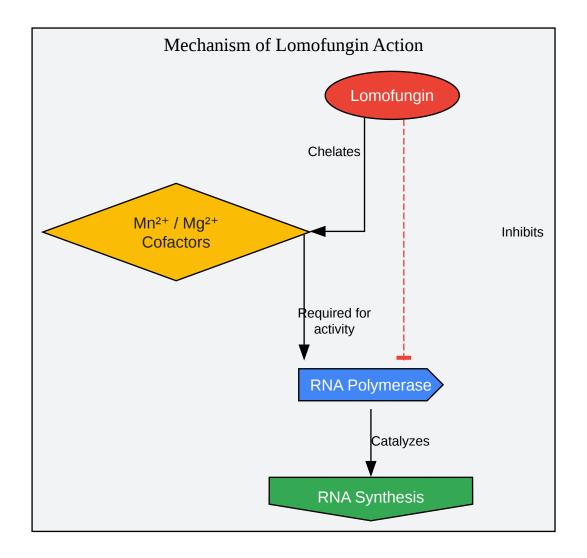
Lomofungin, a phenazine antibiotic, is a potent inhibitor of nucleic acid synthesis in the budding yeast, Saccharomyces cerevisiae. Its primary mode of action is the rapid and severe inhibition of RNA synthesis, making it a valuable tool for studying transcription, RNA processing, and the cellular consequences of transcriptional arrest.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing **Lomofungin** to investigate RNA synthesis in S. cerevisiae.

Mechanism of Action

Lomofungin's inhibitory effect on RNA synthesis stems from its ability to chelate divalent cations, specifically Mn²⁺ and Mg²⁺.[5] These cations are essential cofactors for the catalytic activity of DNA-dependent RNA polymerases. By sequestering these ions, **Lomofungin** effectively inactivates the RNA polymerase holoenzyme, leading to a global shutdown of transcription.[5][6] The antibiotic directly interacts with the polymerase, not the DNA template or nucleotide substrates, and promptly halts chain elongation.[6] This mechanism results in a more pronounced inhibition of high-molecular-weight RNAs, such as ribosomal precursor RNAs



(pre-rRNA) and messenger RNAs (mRNA), compared to the less affected synthesis of small-molecular-weight RNAs like 4S and 5S RNA.[1][2][4]



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Mechanism of **Lomofungin**-mediated inhibition of RNA synthesis.

Data Presentation

The following tables summarize quantitative data on the effects of **Lomofungin** on S. cerevisiae.

Table 1: Inhibition of RNA Synthesis by Lomofungin in S. cerevisiae Protoplasts



Lomofungin Concentration (µg/mL)	Incubation Time (minutes)	Effect on RNA Synthesis	Reference
40	10	Almost complete halt of synthesis.	[1]
20	Immediate	Almost immediate inhibition.	
40	5	Severe inhibition of ribosomal precursor and messenger RNAs.	[1]

Table 2: Differential Effects of Lomofungin on Macromolecular Synthesis

Macromolecule	Effect of Lomofungin (40 µg/mL)	Time Course	Reference
RNA	Severe inhibition of ribosomal precursor and messenger RNAs; slight effect on 4S and 5S RNA.	Inhibition is rapid, observed within 5-10 minutes.	[1][2]
Protein	Protein synthesis continues for at least 40 minutes after the addition of the inhibitor.	Delayed effect compared to RNA synthesis inhibition.	[1]
DNA	Potent inhibition; under some conditions, inhibition of DNA synthesis precedes RNA synthesis inhibition.	Inhibition observed at concentrations as low as 4 μg/mL.	[4]



Experimental Protocols

Protocol 1: Preparation of Saccharomyces cerevisiae Protoplasts

This protocol is a prerequisite for many studies involving **Lomofungin**, as it facilitates the efficient uptake of the antibiotic.

Materials:

- Mid-log phase S. cerevisiae culture (OD₆₀₀ ≈ 0.5-1.0)
- Pre-warmed (30°C) buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM EDTA
- Wash buffer: 1.2 M Sorbitol
- Spheroplasting buffer: 1.2 M Sorbitol, 10 mM Tris-HCl (pH 7.5)
- · Zymolyase or Lyticase
- · Sterile water
- Centrifuge

Procedure:

- Harvest mid-log phase yeast cells by centrifugation at 3,000 x g for 5 minutes.
- Wash the cell pellet once with sterile water.
- Resuspend the cells in the pre-warmed Tris-EDTA buffer and incubate for 10 minutes at 30°C. This step helps to permeabilize the cell wall.
- Centrifuge the cells and wash the pellet with 1.2 M Sorbitol.
- Resuspend the cells in spheroplasting buffer containing Zymolyase or Lyticase (concentration to be optimized for the specific yeast strain and enzyme batch).
- Incubate at 30°C with gentle shaking, monitoring for protoplast formation by observing the lysis of a small aliquot in a hypotonic solution (e.g., water) under a microscope.



- Once a majority of the cells are converted to protoplasts (typically 30-60 minutes), gently pellet the protoplasts by centrifugation at 500 x g for 5 minutes.
- Wash the protoplasts twice with 1.2 M Sorbitol to remove the enzyme.
- Resuspend the protoplasts in the appropriate medium for your experiment, osmotically stabilized with 1.2 M Sorbitol.

Protocol 2: Measuring RNA Synthesis Inhibition using [3H]-Uracil Incorporation

This protocol allows for the quantification of global RNA synthesis rates.

Materials:

- Prepared S. cerevisiae protoplasts
- Growth medium (e.g., YPD) with 1.2 M Sorbitol
- **Lomofungin** stock solution (dissolved in a suitable solvent like DMSO)
- [3H]-Uracil
- Ice-cold 10% Trichloroacetic acid (TCA)
- 95% Ethanol
- Glass fiber filters
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Procedure:

- Equilibrate the protoplast suspension to the desired temperature (e.g., 30°C) in the osmotically stabilized growth medium.
- Add **Lomofungin** to the desired final concentration (e.g., 20 or 40 μg/mL). For control samples, add an equivalent volume of the solvent.



- Incubate for the desired time (e.g., 5, 10, 20, 30 minutes).
- Add [³H]-Uracil to a final concentration of 1-5 μCi/mL and incubate for a short period (e.g., 5-10 minutes) to pulse-label newly synthesized RNA.
- Stop the incorporation by adding an equal volume of ice-cold 10% TCA.
- Incubate on ice for at least 30 minutes to precipitate macromolecules.
- Collect the precipitate by vacuum filtration through glass fiber filters.
- Wash the filters twice with ice-cold 10% TCA and once with 95% ethanol.
- Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Calculate the percentage of inhibition by comparing the counts per minute (CPM) of the Lomofungin-treated samples to the control samples.

Protocol 3: RNA Extraction and Analysis

This protocol describes the extraction of total RNA for downstream applications such as Northern blotting or RT-qPCR.

Materials:

- Yeast cells or protoplasts
- Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS)
- Acid phenol:chloroform (pH 4.5-5.0)
- Chloroform
- 3 M Sodium acetate (pH 5.2)
- 100% Ethanol (ice-cold)
- 70% Ethanol (ice-cold)



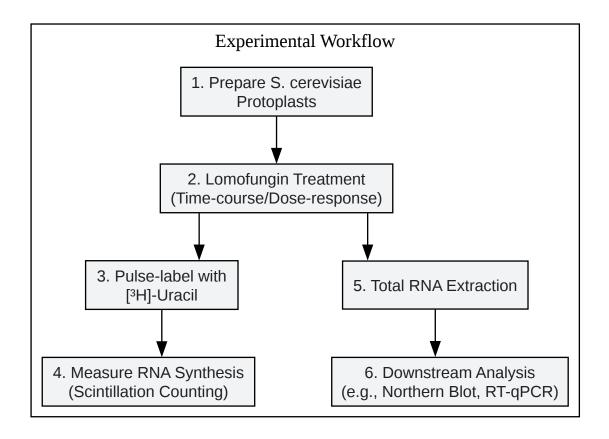
RNase-free water

Procedure:

- Treat yeast cells or protoplasts with Lomofungin as described in Protocol 2 (without the radioactive label).
- Harvest the cells/protoplasts by centrifugation and flash-freeze the pellet in liquid nitrogen.
- Resuspend the frozen pellet in lysis buffer pre-heated to 65°C.
- Add an equal volume of acid phenol:chloroform and vortex vigorously for 1 minute.
- Incubate at 65°C for 10 minutes with occasional vortexing.
- Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to separate the phases.
- Transfer the upper aqueous phase to a new tube.
- Perform a second extraction with acid phenol:chloroform, followed by a chloroform extraction to remove residual phenol.
- Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of icecold 100% ethanol.
- Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
- Pellet the RNA by centrifugation at maximum speed for 20 minutes at 4°C.
- Wash the RNA pellet with 70% ethanol and air-dry briefly.
- Resuspend the RNA in RNase-free water.
- The extracted RNA can be used for downstream analysis to assess the levels of specific transcripts.

Visualization of Workflows and Pathways

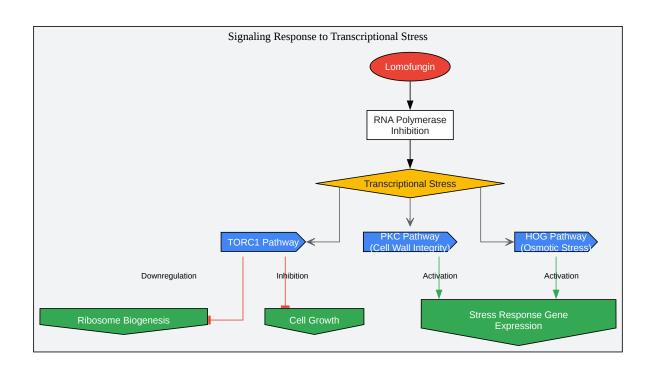




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General experimental workflow for studying RNA synthesis with **Lomofungin**.





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